molecular formula C18H34O17 B1591481 Maltotriose hydrate CAS No. 207511-08-8

Maltotriose hydrate

Cat. No. B1591481
M. Wt: 522.5 g/mol
InChI Key: HNKASWRMLBJLKJ-HNNWOXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • Maltotriose is an oligosaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds.

  • It is most commonly produced by the digestive enzyme alpha-amylase during starch digestion.

  • Maltotriose is suitable for examining the interaction between molecular motion and water molecules.





  • Synthesis Analysis



    • Maltotriose can be enzymatically synthesized from starch using alpha-amylase.





  • Molecular Structure Analysis



    • Maltotriose consists of three glucose units linked by α-1,4 glycosidic bonds.





  • Chemical Reactions Analysis



    • Maltotriose is produced during the random hydrolysis of α-1,4 glycosidic bonds by alpha-amylase.





  • Physical And Chemical Properties Analysis



    • Melting point: 132-135 °C (lit.)

    • Optical activity: [α]24/D +162°, c = 2 in H2O

    • Stable toward hexane, inhibited by certain metal ions




  • Scientific Research Applications

    • Thermal Properties and Solution Behavior

      • Field : Physical Chemistry
      • Application : Maltotriose hydrate’s thermal properties and its behavior in solutions are significant in various scientific fields.
      • Methods : The thermal properties are usually studied using calorimetry.
      • Results : The results of these studies can help understand the solubility and stability of Maltotriose hydrate in different solutions.
    • Biological and Brewing Applications

      • Field : Biochemistry and Brewing Science
      • Application : Maltotriose hydrate can be used as a biological material or organic compound for life science related research .
      • Methods : It is often used in brewing applications, where it is studied during the fermentation process in wort samples using HPLC and spectrophotometry .
      • Results : The results can help optimize the brewing process and improve the quality of the final product .
    • Structure and Hydration Studies

      • Field : Structural Biology
      • Application : The structure and hydration of Maltotriose hydrate are important for understanding its interactions with other molecules.
      • Methods : These properties are usually studied using techniques like X-ray crystallography or NMR spectroscopy.
      • Results : The results can provide insights into the molecular structure of Maltotriose hydrate and its hydration shell.
    • Fermentation and Sugar Transport

      • Field : Microbiology and Bioengineering
      • Application : Maltotriose hydrate is used in studies of fermentation and sugar transport.
      • Methods : It is used as an internal standard in the analysis of sugar levels during fermentation .
      • Results : The results can help optimize fermentation processes and improve the efficiency of sugar transport.
    • Maltotriose in Hydrolysis and Crystallization Studies

      • Field : Biochemistry and Crystallography
      • Application : Maltotriose hydrate is used in studies of hydrolysis and crystallization.
      • Methods : These studies often involve enzymatic hydrolysis experiments or crystallization trials.
      • Results : The results can provide insights into the hydrolysis of Maltotriose hydrate and its crystallization behavior.
    • Fluorescence and Photoacoustic Imaging

      • Field : Biomedical Imaging
      • Application : Maltotriose-based probes for fluorescence and photoacoustic imaging of bacterial infections .
      • Methods : A fluorescent derivative of maltotriose (Cy7-1-maltotriose) is used in in vivo fluorescence and photoacoustic imaging studies .
      • Results : The probe can detect infection, assess infection burden, and visualize the effectiveness of antibiotic treatment in E. coli-induced myositis and a clinically relevant S. aureus wound infection murine model .
    • Digestive Enzyme Studies

      • Field : Biochemistry
      • Application : Maltotriose hydrate is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch .
      • Methods : The creation of both maltotriose and maltose during this process is due to the random manner in which alpha-amylase hydrolyses α-1,4 glycosidic bonds .
      • Results : These studies can provide insights into the enzymatic breakdown of complex carbohydrates in the digestive system .
    • Gas Hydrate Formation

      • Field : Physical Chemistry
      • Application : Maltotriose hydrate can be used in studies of gas hydrate formation .
      • Methods : These studies often involve experiments under high pressure and low temperature conditions .
      • Results : The results can provide insights into the thermodynamic properties of hydrates, which are important for many applications in the field .
    • Maltotriose as a Biochemical Reagent

      • Field : Biochemistry
      • Application : Maltotriose hydrate can be used as a biochemical reagent in life science related research .
      • Methods : The specific methods of application would depend on the particular experiment or study being conducted .
      • Results : The results can provide insights into various biological processes and phenomena .
    • Gas Hydrate Formation

      • Field : Physical Chemistry
      • Application : Maltotriose hydrate can be used in studies of gas hydrate formation .
      • Methods : These studies often involve experiments under high pressure and low temperature conditions .
      • Results : The results can provide insights into the thermodynamic properties of hydrates, which are important for many applications in the field .

    Safety And Hazards



    • Not classified as hazardous.

    • No specific hazards identified.

    • Follow standard safety precautions.




  • Future Directions



    • Investigate further applications of maltotriose in food, pharmaceuticals, and biotechnology.




    Remember that maltotriose hydrate is a biochemical reagent used for research purposes. If you need more detailed information, consider analyzing relevant scientific papers1.


    properties

    IUPAC Name

    (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNKASWRMLBJLKJ-HNNWOXMSSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H34O17
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60584977
    Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60584977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    522.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Maltotriose hydrate

    CAS RN

    312693-63-3, 207511-08-8
    Record name D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=312693-63-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60584977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Citations

    For This Compound
    58
    Citations
    AA Kazarian, EF Hilder, MC Breadmore - Journal of Chromatography A, 2008 - Elsevier
    … mol L −1 for simple sugars such as glucose, lactose and maltotriose hydrate. The current system also demonstrates a 515 times improvement in sensitivity when compared to using a …
    Number of citations: 39 www.sciencedirect.com
    KS Wong, J Jane - Journal of Liquid Chromatography & Related …, 1995 - Taylor & Francis
    The effects of acetate and nitrate as pushing agents on the high-performance anion-exchange chromatography with pulsed amperometric detector (HPAEC-PAD) for the separation and …
    Number of citations: 86 www.tandfonline.com
    A Kazarian, E Hilder… - … of Chromatography A, 2008 - figshare.utas.edu.au
    … with LED detection enabled efficiencies of 150,000 plates and detection limits in the order of 8.5 × 10−8 mol L−1 for simple sugars such as glucose, lactose and maltotriose hydrate. The …
    Number of citations: 0 figshare.utas.edu.au
    B Sauerbrei, J Niggemann, S Gröger, S Lee… - Carbohydrate …, 1996 - Elsevier
    … Maltotriose hydrate (2.0 g, 4.0 mmol) was repeatedly dissolved in D20 and lyophilized to dryness. The residue was dissolved in D20 (38 mL) and a 40% (w/v) solution of NaOD in D20 (…
    Number of citations: 5 www.sciencedirect.com
    M Toth, E Laszlo, J Hollo - Starch‐Stärke, 1984 - Wiley Online Library
    The method of HPLC carbohydrate analysis allows a stepwise and controlled alteration of the mashing technology. Our aim was to find a method for altering a given mashing …
    Number of citations: 2 onlinelibrary.wiley.com
    V Hanko, JS Rohrer - Thermo Fisher Sci., 2013 - cromlab.es
    Recently, attention has been given to characterizing the ingredients of fermentation broths because carbon sources and metabolic by-products have been found to impact the yield of …
    Number of citations: 2 www.cromlab.es
    Y Liu, B Su, X Wang - Rapid Communications in Mass …, 2012 - Wiley Online Library
    … Maltotriose hydrate (purity ≥97%) was purchased from Dr. Ehrenstorfer GmbH (Augsburg, Germany). Stachyose hydrate (purity ≥98%) was purchased from Tokyo Chemical Co., Ltd. …
    J Kuligowski, M Cascant, S Garrigues, M de la Guardia - Talanta, 2012 - Elsevier
    A fast, reliable and economical methodology has been developed to control the production process of sugar-based depilatories. The method is based on the use of attenuated total …
    Number of citations: 10 www.sciencedirect.com
    DS Lee, C Wu, HH Hill Jr - Journal of Chromatography A, 1998 - Elsevier
    This paper reports the first example of electrospray ion mobility spectrometry as a detection method for HPLC separation, demonstrating its potential for the quantitative and selective …
    Number of citations: 80 www.sciencedirect.com
    A Arsiccio, T Sarter, I Polidori, G Winter… - Journal of the …, 2023 - ACS Publications
    We present a new thermodynamic model to investigate the relative effects of excluded volume and soft interaction contributions in determining whether a cosolute will either destabilize …
    Number of citations: 2 pubs.acs.org

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